(2S,3S)-2-Heptyl-3-methyloxirane
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Overview
Description
(2S,3S)-2-Heptyl-3-methyloxirane is a chiral epoxide compound with significant interest in various fields of chemistry and industry. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Heptyl-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired chiral epoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to make the process sustainable .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Heptyl-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2S,3S)-2-Heptyl-3-methyloxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of (2S,3S)-2-Heptyl-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the epoxide ring-opening leads to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Heptyl-3-methyloxirane: The enantiomer of (2S,3S)-2-Heptyl-3-methyloxirane, differing in its stereochemistry.
(2S,3S)-2-Heptyl-3-chloromethyloxirane: A similar compound with a chlorine substituent instead of a methyl group.
(2S,3S)-2-Heptyl-3-methyloxetane: A related compound with a four-membered ring instead of a three-membered epoxide ring
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both heptyl and methyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and chiral chemistry .
Properties
CAS No. |
54125-39-2 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2S,3S)-2-heptyl-3-methyloxirane |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-10-9(2)11-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
GSTZVCRHAKCHCF-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@@H](O1)C |
Canonical SMILES |
CCCCCCCC1C(O1)C |
Origin of Product |
United States |
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